3-Chloro-1-(4-propylphenyl)propan-1-one
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Overview
Description
3-Chloro-1-(4-propylphenyl)propan-1-one is an organic compound with the molecular formula C12H15ClO It is a derivative of propiophenone, where the phenyl ring is substituted with a propyl group at the para position and a chlorine atom at the alpha position of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-propylphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-propylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: this compound can be oxidized to 3-chloro-1-(4-propylphenyl)propanoic acid.
Reduction: Reduction yields 3-chloro-1-(4-propylphenyl)propan-1-ol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(4-propylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-propylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The presence of the chlorine atom and the propyl group influences its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-phenylpropan-1-one: Lacks the propyl group, making it less hydrophobic.
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a propyl group, altering its electronic properties.
3-Chloro-1-(4-methylphenyl)propan-1-one: Has a methyl group, which affects its steric and electronic characteristics.
Uniqueness
3-Chloro-1-(4-propylphenyl)propan-1-one is unique due to the presence of the propyl group at the para position, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
CAS No. |
91767-35-0 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-chloro-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
UTXBDNNUWDUGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCl |
Origin of Product |
United States |
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